![molecular formula C17H16FNO3 B5831444 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)
2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
科学的研究の応用
2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been studied for its potential use in various fields of research, including cancer treatment, neurological disorders, and inflammation. In cancer research, 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neurological research, 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer’s disease. In inflammation research, 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease.
作用機序
2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A is believed to exert its effects through multiple mechanisms of action. In cancer cells, it has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as AKT and mTOR. In neurological cells, it has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in promoting neuronal survival and function. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurological cells, it has been shown to increase neurite outgrowth and synapse formation, as well as improve cognitive function in animal models of Alzheimer’s disease. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, as well as improve gut barrier function in animal models of inflammatory bowel disease.
実験室実験の利点と制限
One advantage of using 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A in lab experiments is its high potency and selectivity for its target enzymes and receptors. This allows for precise modulation of specific pathways and avoids off-target effects. However, one limitation of using 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A. One direction is to further investigate its potential as a cancer therapeutic, particularly in combination with other drugs or radiation therapy. Another direction is to explore its potential as a treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research is needed to elucidate its mechanism of action in different cell types and to optimize its pharmacological properties for in vivo use.
合成法
2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A can be synthesized using a multi-step process, starting with the reaction of 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This intermediate is then reacted with 2-(aminomethyl)phenol to form the amide intermediate, which is then reacted with acetic anhydride to yield 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A.
特性
IUPAC Name |
[2-[2-(4-fluorophenyl)ethylcarbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12(20)22-16-5-3-2-4-15(16)17(21)19-11-10-13-6-8-14(18)9-7-13/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIVSHOQHWKWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)

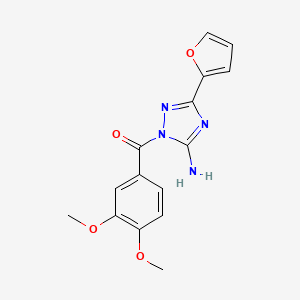
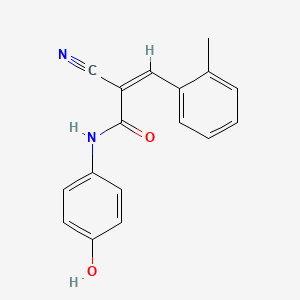
![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)

![2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)
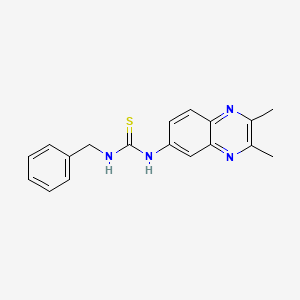
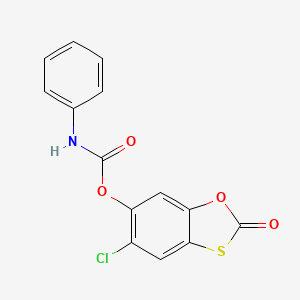

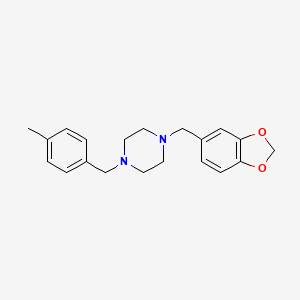

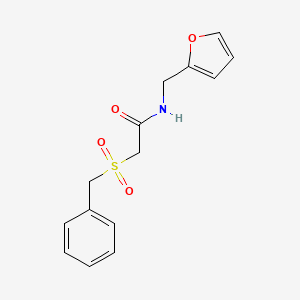
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)